molecular formula C12H18N4O B1482941 1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1175146-88-9

1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482941
CAS No.: 1175146-88-9
M. Wt: 234.3 g/mol
InChI Key: DQXXHXMFPZRTJF-UHFFFAOYSA-N
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Description

1-(1-Cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a synthetically versatile 1,2,3-triazole-4-carbaldehyde scaffold, a structure widely recognized for its role in developing novel pharmacological agents . The 1,2,3-triazole core is metabolically stable, capable of hydrogen bonding, and often serves as a bioisostere for amide bonds or other aromatic systems, improving the physicochemical properties of lead compounds . The presence of the formyl (carbaldehyde) group at the 4-position provides a reactive handle for further synthetic elaboration via condensation, reduction, or nucleophilic addition reactions, enabling the rapid generation of diverse chemical libraries . The molecular structure incorporates a 1-cyclobutylpiperidine subunit, a privileged scaffold in medicinal chemistry known to contribute to favorable pharmacokinetic profiles and target binding. This specific combination of a heteroaromatic triazole-carbaldehyde with an alicyclic amine makes this reagent a critical building block for the synthesis of more complex molecules. Potential research applications include the development of prototypes for antimicrobial , anticancer , anti-inflammatory , and antitubercular agents , as well as its use in chemical biology for probe and conjugate synthesis. Researchers can utilize this compound to explore structure-activity relationships (SAR) and optimize lead compounds for enhanced potency and selectivity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

1-(1-cyclobutylpiperidin-4-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-9-10-8-16(14-13-10)12-4-6-15(7-5-12)11-2-1-3-11/h8-9,11-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXXHXMFPZRTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)N3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclobutyl group attached to a piperidine ring and a triazole moiety. The following table summarizes its key chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
CAS Number[Not available]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:

  • Enzyme Inhibition: The compound can inhibit enzymes that are crucial for cancer cell proliferation or microbial metabolism.
  • Receptor Binding: It may bind to specific receptors that modulate cellular pathways related to growth and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have shown significant antiproliferative activity against various cancer cell lines.

A comparative analysis of similar compounds revealed that those with specific substituents exhibited enhanced activity:

CompoundAnticancer Activity (IC50)Mechanism of Action
This compoundSignificant against MCF-7 and HCT-116Enzyme inhibition and receptor binding
1-(4-chlorophenyl)-N-(3-methoxybenzyl)-triazoleIC50: 2.6 μMSimilar mechanism
N-(3-methoxybenzyl)-triazoleLower activityReduced binding affinity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits notable inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria are comparable to established antibiotics.

Case Studies

Several case studies have investigated the biological activity of triazole derivatives:

  • Antiproliferative Activity Study : A study reported that derivatives similar to 1-(1-cyclobutylpiperidin-4-yl)-triazole displayed IC50 values ranging from 0.5 μM to 2 μM against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116) .
  • Antimicrobial Efficacy Assessment : In vitro tests showed that the compound effectively inhibited E. coli with an MIC of 8 µg/mL and S. aureus with an MIC of 16 µg/mL, demonstrating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Cyclobutylpiperidine vs.
  • Aryl vs. Alkyl Substituents : Fluorophenyl (electron-withdrawing) and phenethyl (flexible) substituents alter electronic density and conformational flexibility, impacting binding affinity in enzyme inhibition .
  • Trifluoroethyl Group : The electronegative CF₃ group improves solubility in polar solvents and resistance to oxidative metabolism compared to cyclobutylpiperidine .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Principle: The CuAAC reaction is a robust "click chemistry" method that forms 1,2,3-triazoles by cycloaddition of an azide and a terminal alkyne under copper(I) catalysis.
  • Procedure:

    • The cyclobutylpiperidin-4-yl moiety is introduced via an azide derivative prepared from the corresponding amine or halide precursor.
    • The alkyne partner is typically a propargyl aldehyde derivative or an acetal-protected alkyne such as 3,3-diethoxyprop-1-yne, which after cycloaddition can be converted to the aldehyde.
    • The reaction proceeds in one pot, yielding the 1-substituted-1,2,3-triazole intermediate.
  • Example:
    Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde analogs from benzyl azide and 3,3-diethoxyprop-1-yne via CuAAC has been reported with high yields (up to 90%) and can be adapted for cyclobutylpiperidinyl azides.

Dimroth Rearrangement for Functional Group Installation

  • Principle: The Dimroth rearrangement involves a ring-degenerate rearrangement of 1-substituted 1,2,3-triazole-4-carbaldehydes, allowing transformation of precursor triazole derivatives into the desired aldehyde-substituted triazoles.
  • Application:
    • Starting from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (a key intermediate), reaction with primary amines such as cyclobutylpiperidin-4-yl amine can be performed.
    • This reaction proceeds via nucleophilic substitution and rearrangement, incorporating the amine moiety at the N1 position of the triazole ring, yielding the target aldehyde derivative.
    • This one-step process is efficient and scalable, providing moderate to good yields (e.g., 56% with benzylamine as a model).

Alternative Synthetic Routes

  • Azide Synthesis:

    • The azide precursor bearing the cyclobutylpiperidin-4-yl group can be synthesized from the corresponding bromide or amine via nucleophilic substitution or diazotization followed by azide formation.
    • In situ diazotization of 4-nitroaniline has been reported as a useful protocol to generate azides for triazole synthesis.
  • Post-Cycloaddition Functionalization:

    • After the CuAAC step, the acetal protecting group on the aldehyde precursor can be hydrolyzed under mild acidic conditions to yield the free aldehyde functionality at the 4-position of the triazole ring.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Azide formation From cyclobutylpiperidin-4-yl bromide/amine 70-90 Via nucleophilic substitution or diazotization
CuAAC cycloaddition Cu(I) catalyst, 3,3-diethoxyprop-1-yne, solvent (e.g., MeOH), room temp to 60°C 85-90 One-pot synthesis; high regioselectivity
Acetal hydrolysis Mild acid (e.g., aqueous HCl), room temp 80-95 Converts acetal to aldehyde
Dimroth rearrangement (if used) Reaction with primary amine, mild heating 50-60 One-step incorporation of substituent

Research Findings and Analysis

  • The position of the aldehyde group adjacent to the triazole nitrogen is critical for reactivity and subsequent applications in protein modification.
  • The N1-substituted triazole derivatives with bulky amines such as cyclobutylpiperidin-4-yl show good stability and reactivity, making them suitable for bioconjugation chemistry.
  • The Dimroth rearrangement offers a facile route to diversify the N1 substituent on the triazole ring, allowing direct conversion from readily available precursors.
  • The synthetic methods are compatible with various functional groups, enabling the preparation of derivatives for biological applications.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
CuAAC with acetal alkyne One-pot, regioselective 1,2,3-triazole formation High yield, mild conditions Requires azide precursor synthesis
Dimroth rearrangement One-step amine incorporation via rearrangement Direct substitution, scalable Moderate yields, slow reaction
Azide synthesis from amines Versatile precursor preparation Enables diverse substituents Requires careful handling of azides

Q & A

Q. How can NMR-based fragment screening identify synergistic co-ligands?

  • Protocol :
  • Saturation Transfer Difference (STD) NMR : Identify fragments binding near the triazole-aldehyde region in D₂O-based buffers .
  • 19F NMR : Use fluorinated analogs (e.g., 4-fluorophenyl derivatives) to track binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(1-cyclobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

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